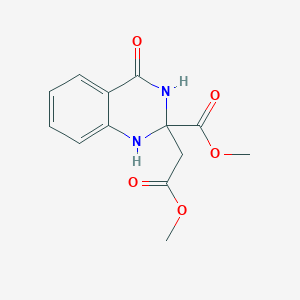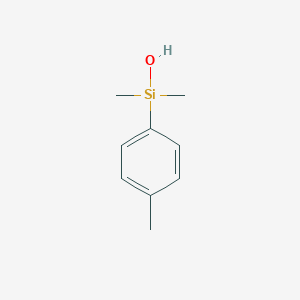
Dimethyl(4-methylphenyl)silanol
Übersicht
Beschreibung
Dimethyl(4-methylphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group, along with a hydroxyl group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including materials science, chemistry, and industry.
Wissenschaftliche Forschungsanwendungen
Dimethyl(4-methylphenyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl(4-methylphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(4-methylphenyl)chlorosilane. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)Cl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(4-CH}_3\text{C}_6\text{H}_4\text{)OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the Müller-Rochow process, which starts with the direct reaction of methyl chloride with silicon in the presence of a copper catalyst to form dimethyldichlorosilane. This intermediate is then further reacted with 4-methylphenylmagnesium bromide to yield dimethyl(4-methylphenyl)chlorosilane, which is subsequently hydrolyzed to produce the desired silanol .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl(4-methylphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Various substituted silanes, depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of dimethyl(4-methylphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom, with its ability to form stable bonds with oxygen and carbon, plays a crucial role in the compound’s reactivity and stability. These interactions are essential for its applications in materials science and biocompatible systems .
Vergleich Mit ähnlichen Verbindungen
- Dimethylphenylsilanol
- Dimethyl(4-chlorophenyl)silanol
- Dimethyl(4-methoxyphenyl)silanol
Comparison: Dimethyl(4-methylphenyl)silanol is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. Compared to dimethylphenylsilanol, the methyl group in the para position increases the compound’s hydrophobicity and can influence its reactivity. In contrast, dimethyl(4-chlorophenyl)silanol has a chlorine atom that can participate in additional reactions, such as nucleophilic substitution, making it more reactive under certain conditions .
Eigenschaften
IUPAC Name |
hydroxy-dimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDOHFYKIKMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557334 | |
| Record name | Dimethyl(4-methylphenyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-15-9 | |
| Record name | Dimethyl(4-methylphenyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


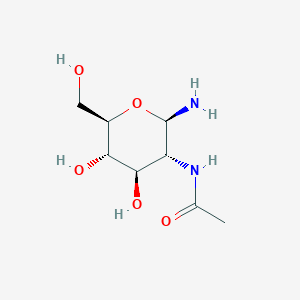
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione](/img/structure/B103631.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

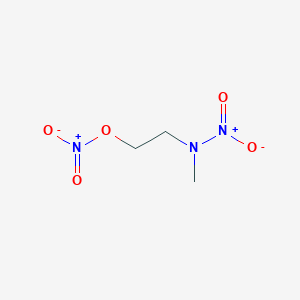

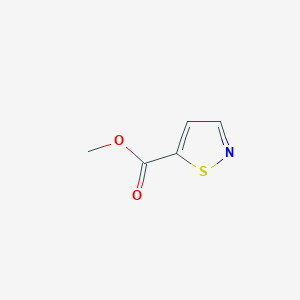

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)


![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
